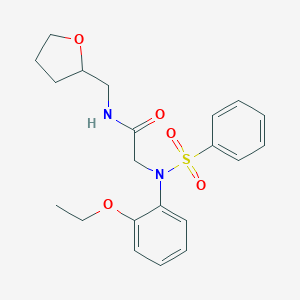![molecular formula C17H17N3O2S B298925 5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as EIDD-2801 and has been found to be effective against a range of viral infections, including influenza and coronaviruses.
Mechanism of Action
EIDD-2801 works by targeting the viral RNA polymerase, which is responsible for replicating the virus. The compound acts as a nucleoside analog, meaning it mimics the structure of the building blocks of RNA. When the virus attempts to replicate, it incorporates EIDD-2801 into its RNA, which disrupts the replication process and prevents the virus from spreading.
Biochemical and Physiological Effects:
EIDD-2801 has been found to have minimal toxicity in animal studies and is well-tolerated at therapeutic doses. The compound has been shown to have a broad spectrum of antiviral activity and has the potential to be effective against a range of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of EIDD-2801 is its broad spectrum of antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on EIDD-2801. One area of focus could be the development of new formulations of the compound that increase its stability and half-life. Another area of research could be the identification of new viral targets for EIDD-2801, which could expand its range of antiviral activity. Additionally, further studies are needed to evaluate the safety and efficacy of EIDD-2801 in humans.
Synthesis Methods
The synthesis of EIDD-2801 involves the reaction of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide with 1H-indole-3-carboxaldehyde and 2-thioxo-4,6-dihydropyrimidine-5,7-dione. The resulting compound is then purified to obtain EIDD-2801.
Scientific Research Applications
EIDD-2801 has been found to be effective against a range of viral infections, including influenza and coronaviruses. In a recent study, EIDD-2801 was shown to be effective against SARS-CoV-2, the virus responsible for COVID-19. The compound was found to inhibit viral replication and reduce the severity of lung disease in infected animals.
properties
Product Name |
5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |
InChI Key |
FWHCYZFGEPQBOF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)